6-Oxo-6-(9-phenanthryl)hexanoic acid
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Overview
Description
6-Oxo-6-(9-phenanthryl)hexanoic acid is a chemical compound with the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol It is characterized by the presence of a phenanthrene ring attached to a hexanoic acid chain with a keto group at the sixth position
Preparation Methods
The synthesis of 6-Oxo-6-(9-phenanthryl)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenanthrene and hexanoic acid derivatives.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the phenanthrene ring and the hexanoic acid chain. This is achieved through a series of steps including Friedel-Crafts acylation, followed by oxidation and hydrolysis.
Industrial Production: Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
6-Oxo-6-(9-phenanthryl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenanthrene ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenanthrene derivatives and hexanoic acid derivatives.
Scientific Research Applications
6-Oxo-6-(9-phenanthryl)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-6-(9-phenanthryl)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
6-Oxo-6-(9-phenanthryl)hexanoic acid can be compared with other similar compounds:
Similar Compounds: Compounds like 9-phenanthrenehexanoic acid and other phenanthrene derivatives.
Properties
IUPAC Name |
6-oxo-6-phenanthren-9-ylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-19(11-5-6-12-20(22)23)18-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVCDXHGEUFBAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645322 |
Source
|
Record name | 6-Oxo-6-(phenanthren-9-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-05-7 |
Source
|
Record name | ε-Oxo-9-phenanthrenehexanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898766-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxo-6-(phenanthren-9-yl)hexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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